An In-depth Technical Guide on the Chemical Structure of Iron Sorbitol Citric Acid Complex
An In-depth Technical Guide on the Chemical Structure of Iron Sorbitol Citric Acid Complex
For Researchers, Scientists, and Drug Development Professionals
The iron sorbitol citric acid complex is a parenteral iron formulation designed for the treatment of iron-deficiency anemia in patients who are intolerant to or unresponsive to oral iron supplementation. This technical guide provides a detailed exploration of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization.
Chemical Structure and Composition
The iron sorbitol citric acid complex is not a simple molecular compound with a single, defined chemical structure. Instead, it is a complex colloidal system, best described as a nanoparticle. The fundamental structure consists of a polynuclear iron(III)-oxyhydroxide core, which is stabilized by a shell of sorbitol and citric acid molecules. Dextrin is also frequently included in the formulation as an additional stabilizer.
Core: The core of the complex is composed of ferric iron in the form of iron(III)-oxyhydroxide (FeOOH). This structure is similar to the mineral akaganeite.
Shell: The core is surrounded and stabilized by a layer of sorbitol and citric acid. These molecules coordinate with the iron atoms on the surface of the core.
-
Sorbitol (Glucitol): As a polyol, sorbitol provides multiple hydroxyl groups that can coordinate with the ferric iron.
-
Citric Acid: Citric acid, a tricarboxylic acid with a hydroxyl group, acts as a chelating agent, forming stable complexes with iron(III). The carboxylate and hydroxyl groups of citric acid are involved in the coordination.
The overall structure is a nanoparticle with a narrow size distribution, which is crucial for its stability and pharmacokinetic profile.
Conceptual Representation of the Iron Sorbitol Citric Acid Complex Nanoparticle
The following diagram illustrates the proposed core-shell structure of the iron sorbitol citric acid complex.
Caption: Nanoparticle structure with an iron core and a stabilizing shell.
Physicochemical Properties
The physicochemical properties of the iron sorbitol citric acid complex are critical for its safety and efficacy as a parenteral drug. Key quantitative data are summarized in the table below.
| Property | Value | References |
| CAS Number | 1338-16-5 | [1] |
| Average Molecular Weight | < 5000 Da | [1] |
| Elemental Iron Content | 50 ± 2 mg/mL | [1] |
| pH of Sterile Solution | 7.2 - 7.9 | [1] |
| Appearance | Brown colloidal solution | [2] |
| Isoelectric Point | 2.5 - 3.5 | [3] |
| Relative Viscosity (at 31°C) | 7.743 | [3] |
| Density (at 31°C) | 1.173 g/mL | [3] |
| Dialyzable Iron | ~8% | [4] |
Experimental Protocols
The characterization of the iron sorbitol citric acid complex involves a range of analytical techniques to determine its composition, structure, and purity.
A general method for the preparation of iron sorbitex injection is as follows:[5]
-
Preparation of Reactant Solutions:
-
Dissolve ferric chloride, sodium bicarbonate, sorbitol, and citric acid in purified water to create separate aqueous solutions.
-
-
Initial Reaction:
-
Mix the ferric chloride and sodium bicarbonate solutions.
-
Heat the mixture to 75-85°C with constant stirring.
-
-
Complex Formation:
-
Increase the temperature of the mixed liquor to 100°C.
-
Sequentially add the sorbitol and citric acid solutions.
-
Maintain the temperature and stir for 30-40 minutes to allow for the formation of the iron sorbitol citric acid complex mother liquor.
-
-
Purification and Formulation:
-
Roughly filter the mother liquor, followed by membrane filtration.
-
For the final injection formulation, add the iron sorbitol citric acid solution and additional medicinal sorbitol to water for injection.
-
Perform carbon adsorption for decolorization and purification, followed by filtration and aseptic filling into vials.
-
Workflow for the Physicochemical Characterization of Iron Sorbitol Citric Acid Complex
The following diagram outlines a typical workflow for the comprehensive characterization of the complex.
Caption: A logical workflow for characterizing the complex.
3.2.1. Iron Content Determination [3]
-
Digestion: A known volume of the complex solution is digested with concentrated sulfuric acid and nitric acid to destroy the organic matrix.
-
Titration: The resulting ferric sulfate (B86663) is then determined volumetrically by titration with a standardized solution of potassium dichromate.
3.2.2. Stability Studies [3]
-
Thermal Stability: The aqueous solution of the complex (containing 5% elemental iron) is boiled for 1 hour at 100°C or autoclaved for 30 minutes at 115°C. The solution should remain clear, indicating stability.
-
pH Stability: The pH of the complex solution is adjusted across a range (e.g., pH 1-8). The stability is assessed by monitoring for any precipitation after a 24-hour incubation period. The iron sorbitol citric acid complex is typically stable in the pH range of 3.7-8.0.
3.2.3. Identification Tests (as per USP for Iron Sorbitex Injection) [6]
-
Test for Iron: Addition of potassium ferrocyanide to an acidified solution of the complex results in the formation of a dark blue precipitate.
-
Test for Sorbitol: A specific colorimetric reaction involving potassium periodate (B1199274) and potassium ferricyanide (B76249) produces a wine-red color in the presence of sorbitol.
Mechanism of Action
The therapeutic action of the iron sorbitol citric acid complex is based on the delivery of iron to the body's iron stores and hematopoietic system.
Logical Flow of Therapeutic Action
The diagram below illustrates the steps from administration to the therapeutic effect of the iron sorbitol citric acid complex.
Caption: From administration to the resolution of anemia.
Upon intramuscular injection, the complex is rapidly absorbed into the bloodstream.[2] The iron is then released from the complex and binds to transferrin, the plasma iron transport protein. This iron-transferrin complex is transported to the bone marrow, where it is incorporated into hemoglobin within developing red blood cells. Excess iron is stored as ferritin in the liver, spleen, and bone marrow. This process ultimately leads to an increase in hemoglobin levels and the correction of iron-deficiency anemia.
References
- 1. Iron Sorbitex [drugfuture.com]
- 2. Iron Sorbitex | C12H19FeO13 | CID 20715017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pjsir.org [pjsir.org]
- 4. skandalifesciences.com [skandalifesciences.com]
- 5. CN102078291A - Method for preparing iron sorbitex injection - Google Patents [patents.google.com]
- 6. Iron Sorbitex Injection [drugfuture.com]
